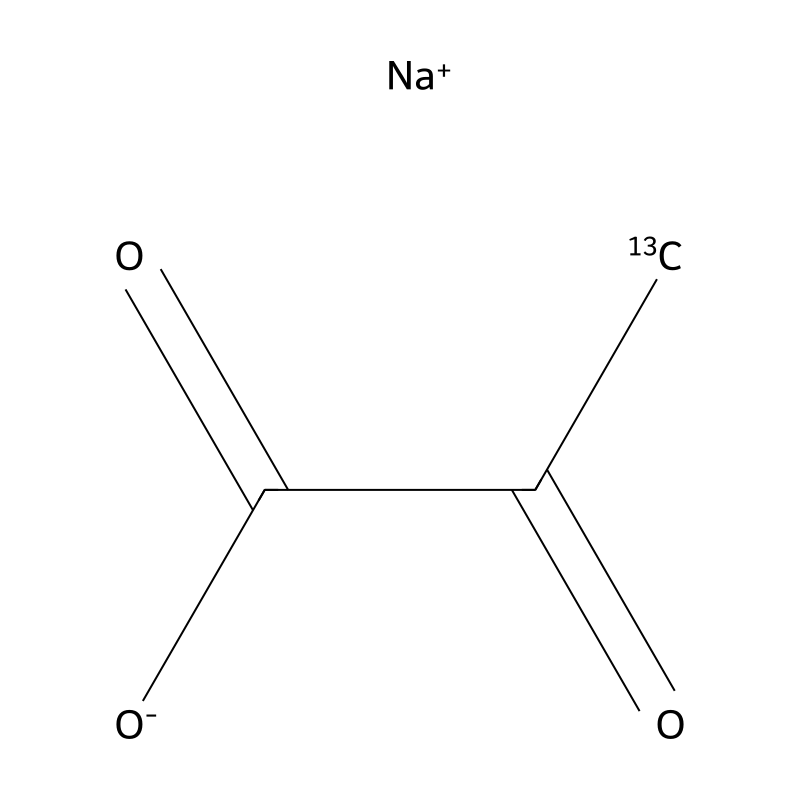PYRUVIC-3-13C ACID SODIUM SALT

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Here are some specific scientific research applications of Sodium pyruvate-3-13C:
Studying Brain Metabolism:
- Researchers can use Sodium pyruvate-3-13C to investigate the brain's utilization of exogenous pyruvate, a potential fuel source for neurons. By monitoring the ¹³C label through NMR spectroscopy, scientists can track the incorporation of pyruvate into different brain metabolites, providing insights into energy metabolism and potential therapeutic interventions for neurological disorders [].
Investigating Pyruvate Metabolism in Cancer Cells:
- Cancer cells exhibit altered metabolic pathways compared to healthy cells. Sodium pyruvate-3-13C can be used to study these differences by analyzing the fate of the labeled pyruvate within cancer cells. This information can help researchers understand how cancer cells meet their energy needs and identify potential targets for cancer therapies [].
Metabolic Flux Analysis:
- Sodium pyruvate-3-13C can be employed in metabolic flux analysis, a technique that measures the rates of various metabolic reactions within a cell or organism. By tracing the movement of the ¹³C label through different metabolic pathways, scientists can gain a comprehensive understanding of cellular metabolism and identify potential bottlenecks or inefficiencies [].
Pyruvic-3-13C acid sodium salt, also known as sodium pyruvate-3-13C, is a stable isotopic form of sodium pyruvate. Its molecular formula is and it has a molar mass of approximately 111.04 g/mol. This compound is characterized by the presence of the carbon-13 isotope at the third carbon position in the pyruvate structure, which makes it valuable for various biochemical applications, particularly in metabolic studies and tracer experiments .
Sodium pyruvate-3-13C acts as a tracer molecule in metabolic studies. When introduced into a cell or biological system, it enters the same metabolic pathways as regular pyruvate. However, the presence of the ¹³C isotope allows researchers to track its incorporation into downstream metabolites using mass spectrometry. By analyzing the distribution of the ¹³C label, scientists can gain insights into the rates and pathways of pyruvate metabolism [, ].
Case Study: Studying Brain Metabolism
One application of sodium pyruvate-3-13C is investigating the brain's ability to utilize pyruvate as an energy source. By administering sodium pyruvate-3-13C to an animal model and analyzing the ¹³C enrichment in brain metabolites, researchers can determine the contribution of pyruvate to brain energy metabolism.
- No specific data on the toxicity of sodium pyruvate-3-13C is available.
- Regular sodium pyruvate exhibits low toxicity.
- As a general precaution, it is advisable to wear gloves and eye protection when handling the compound.
- Oxidation: Sodium pyruvate can be oxidized to form acetyl-CoA, which is a crucial substrate for the Krebs cycle.
- Decarboxylation: Under certain conditions, it can undergo decarboxylation to yield acetaldehyde.
- Transamination: It can react with amino acids to form corresponding alpha-keto acids .
Sodium pyruvate-3-13C exhibits significant biological activity, primarily due to its role in cellular metabolism:
- Metabolic Tracer: It serves as a tracer in metabolic studies, allowing researchers to track the metabolic pathways of carbohydrates and fatty acids.
- Cellular Respiration: It acts as an important intermediate in glycolysis and can enter the Krebs cycle after conversion to acetyl-CoA.
- Antioxidant Properties: It has been shown to possess antioxidant properties, potentially protecting cells from oxidative stress .
Sodium pyruvate-3-13C can be synthesized through several methods:
- Isotopic Enrichment: The primary method involves enriching natural sodium pyruvate with carbon-13 using chemical or biological processes.
- Chemical Synthesis: It can also be synthesized from sodium acetate through a series of reactions involving oxidation and hydrolysis.
- Fermentation Processes: In some cases, microbial fermentation processes can produce sodium pyruvate with isotopic labeling .
Sodium pyruvate-3-13C has a wide range of applications:
- Metabolomics: Used extensively in metabolomic studies to understand metabolic pathways and disease mechanisms.
- Nuclear Magnetic Resonance Spectroscopy: Employed as a standard in biomolecular NMR studies due to its isotopic labeling.
- Clinical Research: Utilized in research related to cancer metabolism and neurobiology, helping to elucidate metabolic alterations in diseases .
Research on sodium pyruvate-3-13C has revealed various interactions with biological systems:
- Enzyme Interactions: It interacts with enzymes involved in glycolysis and the Krebs cycle, influencing their activity based on concentration and environmental conditions.
- Drug Metabolism Studies: It is used to study the effects of drugs on cellular metabolism by tracing how they affect pyruvate metabolism .
Several compounds are structurally or functionally related to sodium pyruvate-3-13C. Here are some notable examples:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Sodium Pyruvate | 113-24-6 | Non-isotopic form; widely used as a cell culture supplement. |
| Sodium Acetate | 127-09-3 | Used primarily as a buffering agent; different metabolic pathway. |
| Sodium Lactate | 7284-39-5 | Involved in lactic acid fermentation; different role in metabolism. |
| Sodium 2-Oxopropanoate | 124052-04-6 | Another name for sodium pyruvate; similar applications but without isotopic labeling. |
The uniqueness of sodium pyruvate-3-13C lies in its isotopic labeling, which allows for detailed tracking of metabolic processes that are not possible with non-labeled compounds. This feature makes it particularly valuable for research into metabolism and disease mechanisms .








